molecular formula C20H24FN3O4S B4735295 N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE

N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE

Cat. No.: B4735295
M. Wt: 421.5 g/mol
InChI Key: YPTQUPAJKOKOSY-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a methylpiperazine moiety, and a sulfonamide group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Introduction of the Methylpiperazine Group: The methylpiperazine moiety is introduced via nucleophilic substitution reactions.

    Coupling with the Sulfonamide Group: The final step involves coupling the intermediate with a sulfonamide group under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can be performed on the sulfonamide group to modify its properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential antibacterial properties. It can be used to study the inhibition of bacterial enzymes and the development of new antibiotics.

Medicine

Medically, the compound may be investigated for its potential therapeutic effects. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, making them effective antibacterial agents.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

Uniqueness

N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is unique due to its combination of a fluorophenyl group and a methylpiperazine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-15-13-18(29(26,27)22-17-5-3-16(21)4-6-17)7-8-19(15)28-14-20(25)24-11-9-23(2)10-12-24/h3-8,13,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTQUPAJKOKOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 2
N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 6
N-(4-FLUOROPHENYL)-3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE

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